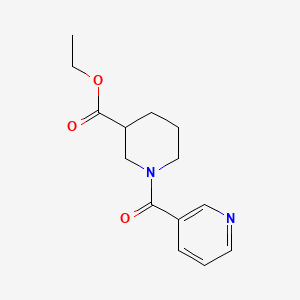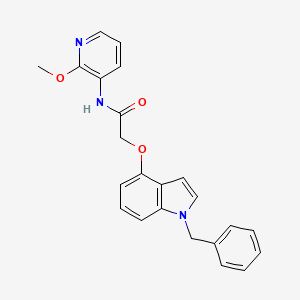![molecular formula C17H16ClN7 B13370607 4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile](/img/structure/B13370607.png)
4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile is a complex organic compound that features a pyrimidine core substituted with an amino group, a chlorophenyl group, and an imidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl group and the imidazole moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives with varying substituents, such as:
- 4-amino-6-(4-fluorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile
- 4-amino-6-(4-methylphenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile
Uniqueness
What sets 4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of the chlorophenyl group, in particular, can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C17H16ClN7 |
|---|---|
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
4-amino-6-(4-chlorophenyl)-2-(3-imidazol-1-ylpropylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H16ClN7/c18-13-4-2-12(3-5-13)15-14(10-19)16(20)24-17(23-15)22-6-1-8-25-9-7-21-11-25/h2-5,7,9,11H,1,6,8H2,(H3,20,22,23,24) |
Clave InChI |
NOBOEIFTBNJSGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C(=NC(=N2)NCCCN3C=CN=C3)N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(2-Methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13370525.png)
![1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole](/img/structure/B13370535.png)
![N-(5-chloropyridin-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13370542.png)
![methyl 2-{4-[3-(12H-quinoxalino[2,3-b][1,4]benzoxazin-12-yl)propyl]-1-piperazinyl}phenyl ether](/img/structure/B13370558.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370562.png)
![Tert-butyl 1-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate](/img/structure/B13370565.png)
![6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370566.png)
![4-(4-Methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-5,6,7,8-tetrahydro-1-naphthalenecarbonitrile](/img/structure/B13370567.png)

![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13370574.png)
![N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide](/img/structure/B13370578.png)
![6-(1,3-Benzodioxol-5-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370584.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B13370591.png)

